Dezapelisib - 1262440-25-4

Dezapelisib

Catalog Number: EVT-267398
CAS Number: 1262440-25-4
Molecular Formula: C20H16FN7OS
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dezapelisib is under investigation in clinical trial NCT02456675 (INCB040093 and INCB040093 Combined With Itacitinib (INCB039110) in Relapsed/refractory Hodgkin Lymphoma).
Dezapelisib is an orally bioavailable, selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinases (PI3K) with potential antineoplastic activity. Dezapelisib specifically inhibits PI3Kdelta, which prevents both the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and the activation of the PI3K/AKT kinase signaling pathway. This decreases proliferation and induces cell death in PI3K-overexpressing tumor cells. Unlike other isoforms of PI3K, PI3Kdelta is often overexpressed in tumor cells, especially those of hematologic origin, and plays a crucial role in tumor cell regulation and survival. The targeted inhibition of PI3Kdelta allows for PI3K signaling in normal, non-neoplastic cells.
Source and Classification

Dezapelisib is classified as an investigational drug and belongs to the category of small-molecule inhibitors. Its primary mechanism involves the inhibition of phosphoinositide 3-kinase delta, which plays a crucial role in the signaling pathways that regulate cell growth, survival, and metabolism. The compound is derived from synthetic processes aimed at optimizing its efficacy and selectivity against cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dezapelisib involves several key steps that utilize advanced organic chemistry techniques. The process typically begins with the selection of appropriate starting materials that can be transformed through various chemical reactions, including:

  1. Coupling Reactions: These are essential for forming the core structure of Dezapelisib. Techniques such as Suzuki or Stille coupling may be employed to link aromatic rings with functional groups.
  2. Functional Group Modifications: Specific reactions are carried out to introduce or modify functional groups that enhance the compound's activity and selectivity.
  3. Purification Techniques: After synthesis, purification methods such as high-performance liquid chromatography (HPLC) are used to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

Dezapelisib has a well-defined molecular structure characterized by its chemical formula and three-dimensional conformation. The key structural features include:

  • Molecular Formula: C19_{19}H19_{19}N5_{5}O3_{3}
  • Molecular Weight: Approximately 359.39 g/mol
  • Structural Components: The compound contains multiple rings and functional groups that contribute to its biological activity.

X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy may be utilized to elucidate the precise arrangement of atoms within the molecule, providing insights into how structural features influence its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Dezapelisib undergoes various chemical reactions during both its synthesis and when interacting with biological targets. Key reactions include:

  1. Phosphorylation: This reaction is significant as it activates signaling pathways within cells, influencing cell growth and survival.
  2. Hydrolysis: In biological systems, Dezapelisib may be subject to hydrolytic cleavage, affecting its stability and bioavailability.
  3. Metabolic Transformations: Understanding how Dezapelisib is metabolized in vivo is crucial for predicting its pharmacokinetics and potential side effects.

Analytical techniques such as mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to study these reactions in detail.

Mechanism of Action

Process and Data

The mechanism of action of Dezapelisib primarily revolves around its inhibition of phosphoinositide 3-kinase delta. This inhibition disrupts key signaling pathways involved in:

  • Cell Proliferation: By blocking this pathway, Dezapelisib effectively reduces the proliferation of malignant cells.
  • Apoptosis Regulation: The compound promotes programmed cell death in cancer cells, contributing to tumor reduction.
  • Immune Modulation: Dezapelisib also influences immune cell activity, enhancing the body’s ability to combat cancer.

Research data indicates that patients treated with Dezapelisib exhibit significant clinical responses, particularly in hematologic cancers.

Physical and Chemical Properties Analysis

Physical Properties

Dezapelisib exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: It demonstrates solubility in organic solvents such as dimethyl sulfoxide (DMSO) but limited solubility in water.

Chemical Properties

The chemical properties include:

  • Stability: Dezapelisib is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity profile is essential for understanding its interactions with biological molecules.

Comprehensive characterization studies utilizing techniques like differential scanning calorimetry (DSC) may provide insights into thermal stability.

Applications

Scientific Uses

Dezapelisib is primarily investigated for its applications in oncology, specifically targeting hematologic malignancies such as:

  • Chronic Lymphocytic Leukemia: Clinical trials have shown promising results in patients with this condition.
  • Non-Hodgkin Lymphoma: Research indicates potential efficacy in various subtypes of lymphoma.
  • Combination Therapies: Dezapelisib is being evaluated in combination with other therapeutic agents to enhance treatment outcomes.

In addition to oncology, ongoing studies are exploring its use in autoimmune diseases due to its immunomodulatory effects.

Introduction to Dezapelisib

Chemical Identity and Nomenclature of Dezapelisib

Dezapelisib (chemical name: (S)-2-((1-(5-fluoro-2-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-yl)piperidin-3-yl)amino)pyrido[2,3-d]pyrimidin-5(8H)-one) possesses the systematic IUPAC nomenclature reflecting its complex heterocyclic structure. It is identified by the CAS Registry Number 1262440-25-4 and has the molecular formula C₂₀H₁₆FN₇OS with a molecular weight of 421.45 g/mol. The compound features a stereospecific center with (S)-configuration at the chiral piperidine ring, a structural element critical for target binding affinity. Dezapelisib displays moderate lipophilicity (XLogP 3.56) while adhering to Lipinski's rule of five with 6 hydrogen bond acceptors, 2 hydrogen bond donors, and a topological polar surface area of 129.1 Ų—properties supporting oral bioavailability [6] [7].

Table 1: Dezapelisib Chemical and Physicochemical Properties

PropertyValue
IUPAC Name(S)-2-((1-(5-fluoro-2-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-yl)piperidin-3-yl)amino)pyrido[2,3-d]pyrimidin-5(8H)-one
Molecular FormulaC₂₀H₁₆FN₇OS
Molecular Weight421.45 g/mol
CAS Registry Number1262440-25-4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds4
Topological Polar Surface Area129.1 Ų
XLogP3.56
SMILES NotationCC@@HNC4=C5C(N=CN5)=NC=N4
InChIKeyRSIWALKZYXPAGW-NSHDSACASA-N

The crystallographic structure reveals key binding motifs: a fluorophenylthienopyrimidine scaffold occupies the adenosine triphosphate (ATP) binding pocket, while the chiral aminopiperidine moiety forms critical hydrogen bonds with hinge region residues of PI3Kδ. The pyridopyrimidinone group extends toward the affinity pocket, enhancing target specificity through hydrophobic interactions. This stereospecific arrangement confers dezapelisib's superior binding kinetics compared to earlier racemic PI3Kδ inhibitors [6] [7].

Historical Development and Discovery of Dezapelisib

Dezapelisib emerged from a rational drug design program initiated by Incyte Corporation to develop next-generation PI3Kδ inhibitors with improved selectivity and pharmacokinetic profiles. The discovery timeline began with patent filing (WO2011008487) in June 2009, where dezapelisib was designated "Example 15" among a series of novel pyrimidinone derivatives. Lead optimization focused on addressing the off-target toxicity limitations of first-generation PI3Kδ inhibitors, particularly central nervous system penetration and hepatic toxicity. Through structure-activity relationship (SAR) studies, researchers systematically modified the C3 substituent of the thienopyrimidine core, discovering that introduction of a stereospecific (S)-piperidinylamino linkage dramatically improved isoform selectivity while reducing hERG channel affinity—a common cause of cardiotoxicity in kinase inhibitors [6].

Preclinical characterization demonstrated dezapelisib's potent enzymatic inhibition with IC₅₀ values <0.05 μM in B-cell proliferation assays, significantly suppressing phospho-AKT (Ser473) in malignant B-cells at nanomolar concentrations. In xenograft models of diffuse large B-cell lymphoma, dezapelisib monotherapy achieved >90% tumor growth inhibition at well-tolerated oral doses. These data supported its advancement to clinical development under the identifier INCB40093, with Phase I trials initiated for relapsed/refractory B-cell malignancies (NCT01476657). The compound's development coincided with broader recognition of PI3Kδ's pathogenic role in B-cell receptor signaling and tumor microenvironment interactions, positioning dezapelisib as a promising therapeutic agent within the evolving lymphoma treatment paradigm [1] [7].

Classification Within the PI3K Inhibitor Family

Dezapelisib belongs to the isoform-selective class of class I PI3K inhibitors, specifically targeting the p110δ catalytic subunit encoded by the PIK3CD gene. This classification distinguishes it from three other PI3K inhibitor categories: pan-PI3K inhibitors (e.g., buparlisib), dual PI3K/mTOR inhibitors (e.g., dactolisib), and alpha-specific inhibitors (e.g., alpelisib). The class I PI3Ks are heterodimeric enzymes consisting of a p110 catalytic subunit (α, β, γ, or δ) and a regulatory subunit. Dezapelisib's selectivity arises from its preferential binding to the unique conformational epitope within p110δ's ATP-binding cleft, exploiting subtle differences in the tryptophan residue at position 760 compared to tryptophan 780 in p110α [2] [9].

Table 2: Dezapelisib Classification Within PI3K Inhibitor Classes

ClassificationTarget ProfileRepresentative AgentsDezapelisib Differentiation
Pan-PI3K InhibitorsBroad inhibition of class I isoformsBuparlisib, PictilisibAvoids p110α inhibition (hyperglycemia risk) and p110γ (immune toxicity)
Dual PI3K/mTOR InhibitorsPan-PI3K + mTOR kinase domainDactolisib, VoxtalisibNo significant mTOR activity at therapeutic concentrations
PI3Kα-Specific InhibitorsPrimarily p110α isoformAlpelisib, InavolisibTargets p110δ instead of p110α (breast cancer vs. hematologic focus)
PI3Kδ-Specific InhibitorsSelective for p110δ isoformDezapelisib, Idelalisib, ParsaclisibSecond-generation with improved kinase selectivity versus idelalisib

The pharmacological significance of PI3Kδ selectivity stems from p110δ's restricted expression pattern: primarily in leukocytes and hematopoietic cells, with minimal expression in non-hematopoietic tissues. This tissue distribution creates a favorable therapeutic index for dezapelisib compared to inhibitors targeting ubiquitously expressed isoforms like p110α (PIK3CA) or p110β. Preclinical studies confirmed dezapelisib's 30-100-fold selectivity for PI3Kδ over α/β isoforms and >1000-fold selectivity against class II/III PI3Ks. Importantly, dezapelisib exhibits minimal activity against unrelated kinases—a key advancement over first-generation PI3Kδ inhibitors that showed off-target inhibition of mTOR, CTAK, and DNA-PKcs at therapeutic concentrations [2] [7] [9].

Properties

CAS Number

1262440-25-4

Product Name

Dezapelisib

IUPAC Name

6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Molecular Formula

C20H16FN7OS

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1

InChI Key

RSIWALKZYXPAGW-NSHDSACASA-N

SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5

Solubility

Soluble in DMSO

Synonyms

Dezapelisib; INCB040093; INCB-040093; INCB 040093.

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)NC4=NC=NC5=C4NC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.